Cas no 1290626-06-0 (tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate)

Technical Introduction: tert-Butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate is a chiral bicyclic carbamate derivative with a rigid norbornane-like scaffold. Its stereochemically defined structure (rel-(1R,4R,7R)) makes it valuable as a building block in asymmetric synthesis and pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) group provides stability and selective deprotection under mild acidic conditions, facilitating further functionalization. The strained azabicyclo[2.2.1]heptane core imparts conformational rigidity, enhancing selectivity in ligand design and medicinal chemistry applications. This compound is particularly useful for constructing complex heterocycles or peptidomimetics, where precise stereocontrol and structural constraints are critical. High purity and well-defined stereochemistry ensure reproducibility in research and development.
tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate structure
1290626-06-0 structure
Product name:tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
CAS No:1290626-06-0
MF:C11H20N2O2
MW:212.29
MDL:MFCD28390383
CID:5095902
PubChem ID:95396706

tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • rel-tert-Butyl ((1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate
    • tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
    • N-(1R,4R,7R)-2-azabicyclo[2.2.1]hept-7-yl-,1,1-dimethylethyl ester,rel-Carbamic acid
    • TERT-BUTYL N-[(1S,4S,7S)-2-AZABICYCLO[2.2.1]HEPTAN-7-YL]CARBAMATE
    • D78906
    • tert-Butyl(endo)-2-azabicyclo[2.2.1]heptan-7-ylcarbamate
    • CS-0103528
    • (1S,4S,7S)-7-(Boc-mino)-2-azabicyclo[2.2.1]heptane
    • anti-tert-Butyl N-(2-azabicyclo[2.2.1]heptan-7-yl)carbamate
    • 1931962-94-5
    • AS-84600
    • 1290626-06-0
    • tert-Butyl((1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate
    • MFCD28390383
    • tert-Butyl ((1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate
    • REL-TERT-BUTYL (1S,4S,7S)-2-AZABICYCLO[2.2.1]HEPTAN-7-YLCARBAMATE
    • MDL: MFCD28390383
    • Inchi: 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-5-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9-/m1/s1
    • InChI Key: LKMTYLUKCLIYBU-IWSPIJDZSA-N
    • SMILES: C(OC(C)(C)C)(=O)N[C@@H]1[C@]2([H])CC[C@@]1([H])NC2

Computed Properties

  • Exact Mass: 212.152477885g/mol
  • Monoisotopic Mass: 212.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 50.4Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 322.8±21.0 °C at 760 mmHg
  • Flash Point: 149.0±22.1 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7472237-5.0g
rac-tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
1290626-06-0 95%
5g
$4349.0 2023-06-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96644-500MG
tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
1290626-06-0 97%
500MG
¥ 2,778.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96644-5G
tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
1290626-06-0 97%
5g
¥ 12,493.00 2023-03-30
Chemenu
CM493028-1g
tert-Butyl(endo)-2-azabicyclo[2.2.1]heptan-7-ylcarbamate
1290626-06-0 98%
1g
$1890 2023-01-19
Enamine
EN300-7472237-0.5g
rac-tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
1290626-06-0 95%
0.5g
$1170.0 2023-06-03
eNovation Chemicals LLC
D618967-500MG
tert-butyl N-[(1R,4R,7R)-rel-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
1290626-06-0 97%
500mg
$520 2024-07-21
eNovation Chemicals LLC
D618967-5G
tert-butyl N-[(1R,4R,7R)-rel-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
1290626-06-0 97%
5g
$2350 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB96644-100MG
tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
1290626-06-0 97%
100MG
¥ 1,042.00 2023-03-30
Enamine
EN300-7472237-0.05g
rac-tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
1290626-06-0 95%
0.05g
$347.0 2023-06-03
eNovation Chemicals LLC
D618967-100mg
tert-butyl N-[(1R,4R,7R)-rel-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
1290626-06-0 97%
100mg
$205 2024-07-21

tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate Related Literature

Additional information on tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate

Research Brief on tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate (CAS: 1290626-06-0) in Chemical Biology and Pharmaceutical Applications

The compound tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate (CAS: 1290626-06-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic carbamate derivative serves as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Its unique stereochemistry and structural rigidity make it a valuable scaffold for drug design, offering precise control over molecular interactions with biological targets.

Recent studies have focused on optimizing the synthetic routes for this compound to improve yield and enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry demonstrated a novel asymmetric synthesis approach using chiral auxiliaries, achieving >99% ee for the (1R,4R,7R) configuration. This advancement is particularly crucial as the stereochemistry of the azabicycloheptane core significantly influences the pharmacological properties of derived compounds. The improved synthetic protocol has enabled more efficient production of this intermediate at scale, facilitating its use in drug discovery programs.

In pharmaceutical applications, this compound has shown promise as a precursor to potent and selective ligands for various neurotransmitter receptors. Research published in ACS Chemical Neuroscience (2024) revealed that derivatives of tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate exhibit high affinity for σ receptors, with potential applications in treating neuropathic pain and neurodegenerative disorders. The constrained bicyclic structure provides optimal spatial orientation of pharmacophores, enhancing receptor binding specificity while minimizing off-target effects.

Structural-activity relationship (SAR) studies have identified that modifications at the carbamate nitrogen and the bridgehead positions of the azabicycloheptane system can dramatically alter biological activity. Computational modeling and X-ray crystallography data have provided insights into the molecular interactions of this scaffold with various biological targets. These findings, published in recent issues of Bioorganic & Medicinal Chemistry, are guiding the design of next-generation therapeutics with improved pharmacokinetic properties.

The compound's potential extends beyond CNS applications. Recent patent filings (WO2023124567) disclose its use in developing antiviral agents, particularly against RNA viruses. The rigid bicyclic structure appears to interfere with viral polymerase function, opening new avenues for broad-spectrum antiviral development. Additionally, its application in PROTAC (proteolysis targeting chimera) technology is being explored, as the scaffold provides an optimal geometry for linking target-binding moieties to E3 ligase recruiters.

Ongoing research is investigating the metabolic stability and toxicity profile of this compound and its derivatives. Preliminary ADME studies indicate favorable characteristics, including good blood-brain barrier penetration and acceptable metabolic stability in human liver microsomes. These properties, combined with the synthetic accessibility of the scaffold, position tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate as a versatile building block in medicinal chemistry with potential applications across multiple therapeutic areas.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1290626-06-0)tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
A1049204
Purity:99%/99%/99%/99%/99%
Quantity:100mg/250mg/500mg/1g/5g
Price ($):202.0/314.0/537.0/806.0/2417.0